L-Homocysteine thiolactone hydrochloride
CAS No.: 31828-68-9
Cat. No.: VC21346652
Molecular Formula: C4H8ClNOS
Molecular Weight: 153.63 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 31828-68-9 |
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Molecular Formula | C4H8ClNOS |
Molecular Weight | 153.63 g/mol |
IUPAC Name | (3S)-3-aminothiolan-2-one;hydrochloride |
Standard InChI | InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 |
Standard InChI Key | ZSEGSUBKDDEALH-DFWYDOINSA-N |
Isomeric SMILES | C1CSC(=O)[C@H]1N.Cl |
SMILES | C1CSC(=O)C1N.Cl |
Canonical SMILES | C1CSC(=O)C1N.Cl |
Chemical Properties and Structure
L-Homocysteine thiolactone hydrochloride, with the CAS number 31828-68-9, has the molecular formula C4H8ClNOS and a molecular weight of 153.63 g/mol . The parent compound without the hydrochloride group (homocysteine thiolactone) has the formula C4H7NOS and a molecular weight of 117.17 g/mol . Structurally, it is classified as a thiolactone and a member of tetrahydrothiophenes, functionally related to L-homocysteine .
The compound presents as a pale beige solid with the following physicochemical properties:
Property | Value |
---|---|
Melting point | 185-191 °C |
Storage temperature | Room temperature, dark place, inert atmosphere |
Solubility | Slightly soluble in aqueous acid, DMSO, and water |
Physical form | Solid |
Color | Pale beige |
Stability | Hygroscopic |
Table 1: Physicochemical properties of L-Homocysteine thiolactone hydrochloride
The compound is also known by several synonyms, including (3S)-3-aminothiolan-2-one hydrochloride, L-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride, and L-HCT-HCl .
Synthesis Methods
Several synthetic methods have been developed for preparing L-Homocysteine thiolactone hydrochloride, with one notable approach involving metallic sodium reduction of DL-methionine. This method, described in a patent, represents a new synthetic pathway that overcomes limitations of previous approaches .
The key aspects of this synthetic method include:
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Using DL-methionine as the starting material
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Employing metallic sodium for reduction with a molar weight ratio of 1:3-10 (DL-methionine:sodium)
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Conducting the reaction in liquefied ammonia or a mixed system of liquefied ammonia and water
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Maintaining reaction temperatures between -20°C and -80°C
The experimental protocol typically involves cooling DL-methionine in a three-necked flask, passing dry ammonia gas until the methionine is completely dissolved, adding portionwise chopped metallic sodium while controlling the reaction temperature, and finally quenching the reaction with ammonium chloride . After processing, which includes removing sodium and ammonium ions via cation exchange resin and adjusting pH with concentrated hydrochloric acid, the desired L-Homocysteine thiolactone hydrochloride is obtained with yields of approximately 75% .
Biological Actions and Metabolism
In all cell types, from bacterial to human, homocysteine is metabolized to homocysteine thiolactone by the enzyme methionyl-tRNA synthetase . This metabolic conversion represents a significant pathway in homocysteine metabolism and contributes to the compound's biological effects.
The formation of homocysteine thiolactone occurs when homocysteine is mistakenly selected by methionyl-tRNA synthetase during protein synthesis. Instead of being incorporated into proteins, the enzyme corrects this error by converting homocysteine to its thiolactone form . This mechanism serves as a quality control process to prevent the incorporation of homocysteine into proteins, which could potentially lead to protein dysfunction.
Physiological Effects
Cardiovascular Effects
L-Homocysteine thiolactone hydrochloride has been demonstrated to have significant effects on cardiac function. In isolated rat heart studies, DL-Homocysteine thiolactone hydrochloride induced a significant decrease in several cardiac parameters, including:
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Maximum rate of pressure development (dp/dt max)
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Systolic left ventricular pressure (SLVP)
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Heart rate (HR)
Interestingly, the minimum rate of pressure development (dp/dt min) was significantly increased under the influence of DL-Homocysteine thiolactone hydrochloride in combination with PPR IX (protoporphyrin IX), suggesting complex effects on cardiac relaxation .
These findings align with the broader understanding that elevated homocysteine levels, including its thiolactone derivative, represent an independent risk factor for cardiovascular disease in humans . The reactive nature of the thioester group in homocysteine thiolactone makes it particularly harmful to vascular cells and tissues.
Cellular Effects
At the cellular level, homocysteine thiolactone has demonstrated significant cytotoxicity and pro-apoptotic effects. Research has shown that it induces cell death and features of apoptosis, including:
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Increased phosphatidylserine exposure on the membrane surface
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Increased apoptotic cells with hypoploid DNA contents
The compound's cytotoxicity is further evidenced by its ability to promote cell death, as measured by caspase-3 activation and DNA fragmentation . Additionally, homocysteine thiolactone strongly activates IL-8 release, suggesting a role in inflammatory processes .
The cellular toxicity of homocysteine thiolactone is likely mediated by increased intracellular hydrogen peroxide and subsequent activation of apoptotic pathways . This oxidative stress mechanism may underlie many of the compound's adverse physiological effects.
Neurological Effects
Homocysteine thiolactone has demonstrated significant neurological effects, particularly in relation to seizure activity and neurodegenerative disorders. Research has shown that the compound is toxic to neural tissues, capable of inducing epileptic seizures in rodents, and has been implicated in Alzheimer's disease .
The seizures induced by homocysteine thiolactone are dose-dependent and manifest as two distinct types: convulsive and nonconvulsive epilepsy . This dual manifestation suggests complex interactions with neural systems and possibly multiple mechanisms of action.
The connection between homocysteine thiolactone and Alzheimer's disease adds another dimension to the compound's neurological significance. While the precise mechanisms linking homocysteine thiolactone to neurodegenerative processes remain under investigation, the ability of the compound to modify proteins through homocysteinylation may play a role in protein aggregation and neuronal dysfunction characteristic of Alzheimer's pathology.
Research Applications
L-Homocysteine thiolactone hydrochloride has several important research applications that leverage its unique chemical properties and biological activities:
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Protein Modification Studies: The compound is used to study post-translational modification of proteins, especially at lysine residues, providing insights into protein homocysteinylation processes .
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Enzyme Inhibitor Development: It serves as a precursor for preparing substituted homocysteine analogs that act as inhibitors of peptidylglycine α-amidating monooxygenase, an enzyme involved in peptide hormone synthesis .
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Metalloprotease Inhibitor Synthesis: The compound is utilized in the synthesis of (mercaptoacyl)alanylprolines, which function as metalloprotease inhibitors with potential therapeutic applications .
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Cardiovascular Research: Given its effects on cardiac function and vascular health, L-homocysteine thiolactone hydrochloride is employed in cardiovascular research to investigate mechanisms of homocysteine-related pathology .
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Neuroscience Applications: The compound's ability to induce seizures and its potential role in neurodegenerative disorders make it valuable for neurological research, particularly in epilepsy and Alzheimer's disease studies .
These diverse applications highlight the compound's significance in various fields of biomedical research, from basic protein biochemistry to disease-specific investigations.
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